molecular formula C6H6N6 B12636761 2-(1,2,4-Triazol-1-yl)pyrimidin-5-amine

2-(1,2,4-Triazol-1-yl)pyrimidin-5-amine

Cat. No.: B12636761
M. Wt: 162.15 g/mol
InChI Key: YWUUVQGVEVWLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2,4-Triazol-1-yl)pyrimidin-5-amine is a heterocyclic compound that contains both a triazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,4-Triazol-1-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Triazol-1-yl)pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,2,4-Triazol-1-yl)pyrimidin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2,4-Triazol-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of nucleic acids or proteins in microbial cells. In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,4-Triazol-1-yl)pyrimidin-5-amine is unique due to its combined triazole and pyrimidine rings, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C6H6N6

Molecular Weight

162.15 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)pyrimidin-5-amine

InChI

InChI=1S/C6H6N6/c7-5-1-9-6(10-2-5)12-4-8-3-11-12/h1-4H,7H2

InChI Key

YWUUVQGVEVWLQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N2C=NC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.